N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
Properties
Molecular Formula |
C15H14F3N3O3 |
|---|---|
Molecular Weight |
341.28 g/mol |
IUPAC Name |
2-[[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C15H14F3N3O3/c1-21(8-13(22)23)14-19-11(7-12(20-14)15(16,17)18)9-4-3-5-10(6-9)24-2/h3-7H,8H2,1-2H3,(H,22,23) |
InChI Key |
GXNPQGPTSGVZIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones with Amidines
β-Diketones react with amidines under acidic or basic conditions to form pyrimidine rings. For example:
Halogenated Pyrimidine Intermediates
2,4-Dichloropyrimidine intermediates allow sequential substitution:
- Trifluoromethylation at C4 :
- Functionalization at C6 :
N-Methylation Strategies
N-Methylation of glycine precursors is critical for final product formation:
Direct Alkylation with Methyl Iodide
Reductive Amination
- Reactants : Formaldehyde and glycine-pyrimidine conjugate.
- Catalyst : NaBH₃CN, MeOH, 4 h.
- Yield : 65–72%.
Optimization and Challenges
Trifluoromethyl Group Stability
Regioselectivity in Pyrimidine Functionalization
- Challenge : Competing substitution at C2, C4, and C6.
- Mitigation : Sequential functionalization (C4 → C6 → C2).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Cyclocondensation | Single-step ring formation | Limited substrate scope | 50–65% |
| Halogenated intermediates | High regiocontrol | Multi-step, costly reagents | 45–60% |
| Amide coupling | Mild conditions | Requires pre-activated glycine | 55–70% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
Positional Isomers of Methoxyphenyl Substituents
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Heteroaromatic Ring Substitutions
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Molecular Formula : C₁₂H₁₀F₃N₃O₂S
- Key Difference : Replaces the 3-methoxyphenyl group with a thienyl (sulfur-containing aromatic) ring. The thienyl group introduces electron-rich regions, enhancing interactions with cysteine residues in enzymes. However, it may increase metabolic instability due to sulfur oxidation .
N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Halogen-Substituted Analogs
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
- Molecular Formula : C₁₄H₁₀Cl₂F₃N₃O₂
- Key Difference: Two chlorine atoms at ortho and para positions.
Modifications to the Glycine Moiety
Ethyl N-{3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzyl}-N-methylglycinate
N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
- Molecular Formula : C₁₄H₁₈F₃N₃O₂
- Key Difference : Cyclohexyl group replaces the aryl ring. This aliphatic substitution eliminates aromatic interactions but enhances conformational flexibility for binding to allosteric sites .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Difference | Biological Implication |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₄F₃N₃O₃ | 341.29 | 3-Methoxyphenyl | Balanced solubility and target affinity |
| 4-Methoxyphenyl Analog | C₁₅H₁₄F₃N₃O₃ | 341.29 | 4-Methoxyphenyl | Improved symmetry, reduced dipole |
| 3,4-Dimethoxyphenyl Analog | C₁₆H₁₆F₃N₃O₄ | 371.32 | 3,4-Dimethoxyphenyl | Enhanced polarity, lower BBB penetration |
| 3-Thienyl Analog | C₁₂H₁₀F₃N₃O₂S | 317.29 | Thienyl ring | Higher metabolic instability |
| 3-Chlorophenyl Analog | C₁₄H₁₁ClF₃N₃O₂ | 345.71 | 3-Chlorophenyl | Increased electrophilicity, toxicity risk |
| Ethyl Ester Glycine Derivative | C₂₀H₂₄F₃N₃O₂ | 403.42 | Ethyl ester on glycine | Improved bioavailability |
Key Findings
- Positional Isomerism : The meta vs. para methoxy substitution (target vs. 4-methoxyphenyl analog) subtly influences solubility and target engagement .
- Halogenation : Chlorine substituents enhance reactivity but may compromise safety profiles .
- Heteroaromatic Rings : Thienyl groups introduce metabolic vulnerabilities despite favorable electronic properties .
Biological Activity
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies exploring its efficacy in different biological contexts.
- Molecular Formula : C₁₅H₁₄F₃N₃O₃
- Molecular Weight : 341.29 g/mol
- IUPAC Name : N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
- CAS Number : 1820734-59-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions.
- Introduction of Functional Groups : The trifluoromethyl group is added using trifluoromethylating agents.
- Coupling Reactions : The methoxyphenyl group is integrated via Suzuki-Miyaura coupling.
The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting various signaling pathways due to its lipophilicity, which enhances membrane permeability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties:
- Study Findings : In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| Similar Pyrimidine Derivative | MCF-7 | 10 | Cell cycle arrest |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
- Researchers evaluated the effects of N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine on breast cancer cells. The study found a dose-dependent decrease in cell viability and an increase in apoptotic markers.
-
Case Study on Anti-inflammatory Activity :
- A study assessed the compound's ability to reduce inflammation in a murine model of arthritis. Treatment resulted in decreased levels of TNF-alpha and IL-6, indicating a significant reduction in inflammatory processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
